molecular formula C20H25N7 B2419860 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415519-61-6

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2419860
CAS No.: 2415519-61-6
M. Wt: 363.469
InChI Key: NILRWPCEVGRICD-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, piperazine, and quinoline moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the quinoline derivative. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-2-22-18-7-8-23-20(25-18)27-11-9-26(10-12-27)19-16(14-21)13-15-5-3-4-6-17(15)24-19/h7-8,13H,2-6,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILRWPCEVGRICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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